Benzyl 5-methylhex-2-ynoate
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Overview
Description
Benzyl 5-methylhex-2-ynoate: is an organic compound with the molecular formula C14H16O2. It is an ester derived from benzyl alcohol and 5-methylhex-2-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic benzyl group and an alkyne functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 5-methylhex-2-ynoate can be synthesized through the esterification of benzyl alcohol with 5-methylhex-2-ynoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 5-methylhex-2-ynoate can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the alkyne to a diketone.
Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) can be used to hydrogenate the alkyne group to an alkane.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of nitrobenzyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Diketones.
Reduction: Alkanes.
Substitution: Nitrobenzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzyl 5-methylhex-2-ynoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing aromatic and alkyne functionalities.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry:
Material Science: this compound can be used in the development of new materials, such as polymers and resins, due to its reactive alkyne group.
Mechanism of Action
The mechanism by which Benzyl 5-methylhex-2-ynoate exerts its effects depends on the specific reaction or application. In general, the alkyne group can participate in various chemical reactions, such as cycloadditions, which can lead to the formation of new chemical bonds and structures. The benzyl group can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Benzyl 5-methylhex-2-enoate: Similar in structure but contains a double bond instead of a triple bond.
Benzyl hexanoate: Lacks the alkyne group and has a saturated carbon chain.
Uniqueness:
Alkyne Functional Group: The presence of the alkyne group in Benzyl 5-methylhex-2-ynoate makes it more reactive and versatile in chemical synthesis compared to similar compounds with only double bonds or saturated chains.
Aromatic Benzyl Group: The benzyl group allows for electrophilic aromatic substitution, providing additional pathways for chemical modification.
Properties
CAS No. |
827574-08-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
benzyl 5-methylhex-2-ynoate |
InChI |
InChI=1S/C14H16O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-5,8-9,12H,7,11H2,1-2H3 |
InChI Key |
HEMQLTRIBFNCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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